

Comparative Analysis of the Biological Activity of 3-Dimethylaminomethyl-benzylamine and Related Compounds

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Compound of Interest

Compound Name: 3-Dimethylaminomethyl-benzylamine

Cat. No.: B1340853

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This guide provides a comparative overview of the potential biological activities of **3-Dimethylaminomethyl-benzylamine** against structurally related compounds. Due to the limited publicly available data on the specific biological activity of **3-Dimethylaminomethyl-benzylamine**, this comparison is based on the activities of closely related benzylamine derivatives. The primary activities explored are antibacterial effects and monoamine oxidase (MAO) inhibition, areas where benzylamine scaffolds have shown significant promise.

Structural Comparison

3-Dimethylaminomethyl-benzylamine is a substituted toluene with a dimethylaminomethyl group and an aminomethyl group at the meta positions. Its biological activity can be inferred by comparing it to other substituted benzylamines where the nature and position of substituents have been systematically varied and tested.

For the purpose of this guide, we will compare **3-Dimethylaminomethyl-benzylamine** to representative compounds from the literature that have demonstrated antibacterial and MAO inhibitory activities.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for compounds structurally related to **3-Dimethylaminomethyl-benzylamine**.

Table 1: Antibacterial Activity of Benzylamine Derivatives

Compound ID	Structure	Target Organism	MIC ($\mu\text{g/mL}$)	Reference
6l	Substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine	Pseudomonas aeruginosa	0.002	[1]
Staphylococcus epidermidis	0.004	[1]		
6m	Substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine	Pseudomonas aeruginosa	0.004	[1]
Staphylococcus epidermidis	0.002	[1]		
Compound 9	3-Methoxybenzamide derivative with fluorine substitution	Mycobacterium smegmatis	- (Zone ratio of 0.62)	[2]
Staphylococcus aureus	- (Zone ratio of 0.44)	[2]		

Table 2: Monoamine Oxidase (MAO) Inhibition by Benzylamine Derivatives

Compound ID	Structure	Target Enzyme	IC50 (nM)	Reference
M58539 (15h)	4-Substituted benzylamine derivative	Beta-tryptase	5.0	[3]
3'-Me-DAB	3'-methyl-4- dimethylaminoaz obenzene	MAO-B	Competitive Inhibition	[4]

Note: Specific IC50 values for 3'-Me-DAB were not provided in the abstract, but it was identified as a competitive and reversible inhibitor of MAO-B.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

3.1. Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The antibacterial activity of the benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives (compounds 6l and 6m) was evaluated using a broth microdilution method.[1]

- **Bacterial Strains:** Gram-positive (*Staphylococcus epidermidis*) and Gram-negative (*Pseudomonas aeruginosa*) bacterial strains were used.
- **Culture Preparation:** Bacteria were cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension was then diluted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Compound Preparation:** The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
- **Incubation:** An equal volume of the diluted bacterial suspension was added to each well. The plates were incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

3.2. In Vitro Beta-Tryptase Inhibition Assay

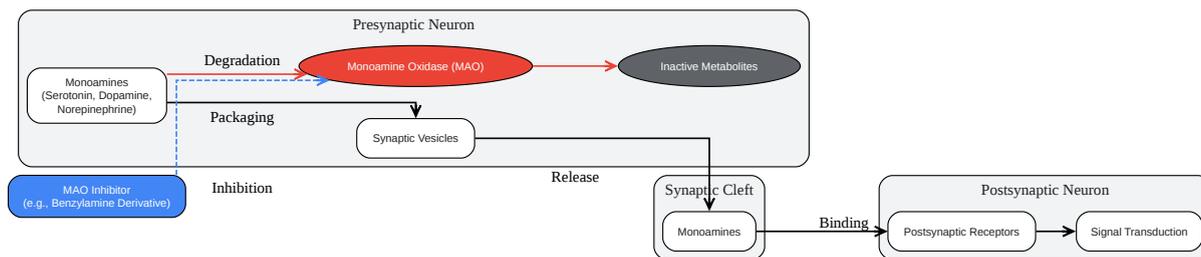
The inhibitory activity of 4-substituted benzylamine derivatives against beta-tryptase was determined using a fluorometric assay.[3]

- **Enzyme and Substrate:** Human lung tryptase and a synthetic fluorogenic substrate were used.
- **Assay Buffer:** The assay was performed in a buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
- **Compound Preparation:** Test compounds were dissolved in DMSO and pre-incubated with the enzyme in the assay buffer.
- **Reaction Initiation:** The reaction was initiated by the addition of the fluorogenic substrate.
- **Fluorescence Measurement:** The increase in fluorescence resulting from the enzymatic cleavage of the substrate was monitored over time using a fluorescence plate reader.
- **IC50 Calculation:** The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

4.1. Monoamine Oxidase Inhibition and its Consequences

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the mechanism of action for MAOI antidepressants.[5]

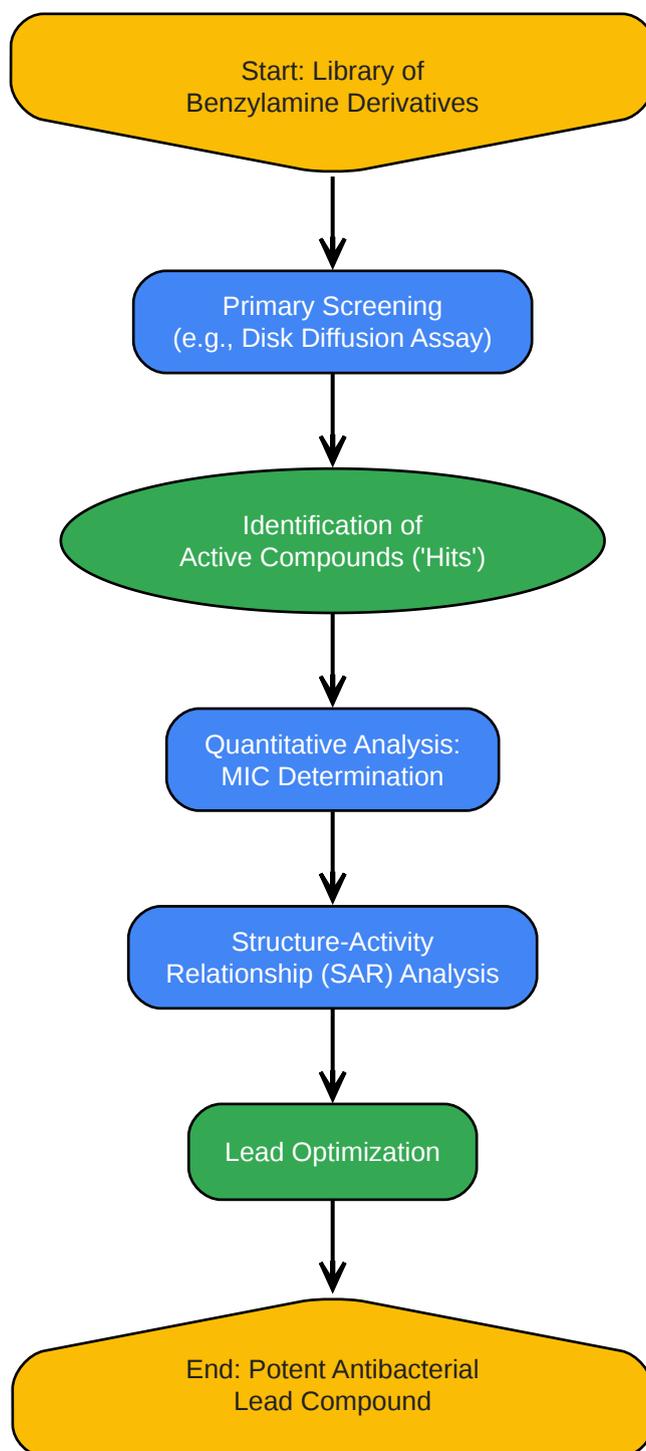


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Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

4.2. General Workflow for Screening Antibacterial Compounds

The process of discovering new antibacterial agents involves a series of steps from initial screening to the determination of specific activity metrics.



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Caption: Workflow for Antibacterial Compound Screening.

Conclusion

While direct experimental data on the biological activity of **3-Dimethylaminomethyl-benzylamine** is not readily available in the reviewed literature, the analysis of structurally similar compounds provides valuable insights into its potential pharmacological profile. The potent antibacterial and enzyme-inhibiting activities observed in various benzylamine derivatives suggest that **3-Dimethylaminomethyl-benzylamine** could be a promising candidate for further investigation in these areas. Specifically, its structural features warrant exploration for activity against both Gram-positive and Gram-negative bacteria, as well as for its potential to inhibit enzymes such as monoamine oxidase. Further experimental studies are necessary to elucidate the specific biological activities and potency of **3-Dimethylaminomethyl-benzylamine**.

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